molecular formula C28H30ClN5 B2766065 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384372-77-4

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2766065
CAS RN: 384372-77-4
M. Wt: 472.03
InChI Key: BWGGAGYQCASXLP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a benzimidazole ring, and a nitrile group. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a diketone or a similar process . The benzimidazole ring could be formed through a reaction involving an o-phenylenediamine and a carboxylic acid derivative . The nitrile group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine and benzimidazole rings, as well as the nitrile group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. The piperazine ring could potentially undergo reactions such as alkylation or acylation. The benzimidazole ring could participate in reactions such as electrophilic substitution. The nitrile group could undergo reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the nitrile group could contribute to the compound’s polarity and could influence its solubility in various solvents .

Scientific Research Applications

Fluorescent Probes for DNA Detection

Novel benzimidazo[1,2-a]quinolines, which share a structural resemblance with the queried compound, have been developed for potential applications as DNA-specific fluorescent probes. Their synthesis under microwave-assisted conditions, characterized by spectroscopic methods, demonstrated enhanced fluorescence emission intensity upon binding to ct-DNA, suggesting their utility in biological and medicinal research as fluorescent markers for DNA interaction studies (Perin et al., 2011).

Antifungal Activity

A series of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles, structurally similar to the compound , have been synthesized and shown to possess significant in vitro antifungal activities against Sclerotinia sclerotiorum and Botrytis cinerea. These findings indicate potential applications in developing new antifungal agents (Jin et al., 2015).

Anticancer Activity

Compounds with the benzimidazole core have demonstrated anticancer activities. Specifically, benzimidazole derivatives bearing a pyridyl/pyrimidinyl piperazine moiety were studied for their anticancer properties against lung adenocarcinoma and rat glioma cell lines. Certain derivatives showed high DNA synthesis inhibition rates and significant apoptotic cell percentages, highlighting their potential as anticancer agents (Çiftçi et al., 2021).

Pharmacological Activity

Further exploration of similar structures has led to the discovery of compounds with significant pharmacological activities, including potential anticancer and anti-inflammatory effects. Such research underscores the versatility of the benzimidazole core in drug development and the potential for new therapeutic agents targeting a range of diseases (Ghule et al., 2013).

Antimicrobial Agents

Newly synthesized pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, incorporating a 1H-benzimidazole moiety, have been evaluated for their antimicrobial properties. The studies have reported potent activity against various bacterial and fungal strains, suggesting the potential of these compounds in addressing antibiotic resistance and the development of novel antimicrobial agents (El-ziaty et al., 2016).

Mechanism of Action

Target of Action

Similar compounds with a piperazine ring have been found to interact with various receptors such as the5-hydroxytryptamine receptor 1A . This receptor plays a crucial role in neurotransmission and is involved in various physiological processes.

Mode of Action

Compounds with a piperazine ring are known to modulate the pharmacokinetic properties of a drug substance . They can interact with various receptors and influence their activity, leading to changes in cellular processes.

Biochemical Pathways

It’s known that compounds with a piperazine ring can influence a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The piperazine ring is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have good bioavailability and can be distributed effectively in the body.

Result of Action

Compounds with a piperazine ring have been found to exhibit various biological activities, including antitumor, antifungal, antidepressant, and antiviral effects . This suggests that the compound may have a broad range of effects at the molecular and cellular level.

Action Environment

It’s known that the physicochemical properties of compounds with a piperazine ring can be adjusted, which is considered an important synthetic strategy in the field of drug discovery . This suggests that the compound may be designed to be stable and effective in various environments.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential future directions for research on this compound would depend on its properties and potential uses. If it were found to have useful pharmaceutical properties, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, or investigating its efficacy in clinical trials .

properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClN5/c1-19(2)8-13-23-20(3)24(18-30)27-31-25-6-4-5-7-26(25)34(27)28(23)33-16-14-32(15-17-33)22-11-9-21(29)10-12-22/h4-7,9-12,19H,8,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGGAGYQCASXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)N4CCN(CC4)C5=CC=C(C=C5)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

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